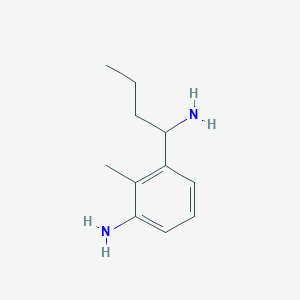

3-(1-Aminobutyl)-2-methylaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H18N2 |

|---|---|

Molecular Weight |

178.27 g/mol |

IUPAC Name |

3-(1-aminobutyl)-2-methylaniline |

InChI |

InChI=1S/C11H18N2/c1-3-5-11(13)9-6-4-7-10(12)8(9)2/h4,6-7,11H,3,5,12-13H2,1-2H3 |

InChI Key |

YSCAXEARBJUOCO-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C1=C(C(=CC=C1)N)C)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for the Chemical Compound and Analogues

Directed Alkylation and Amination Strategies

Directed alkylation and amination strategies are paramount in modern organic synthesis for the precise installation of functional groups onto aromatic scaffolds. These approaches offer a high degree of control over regioselectivity, which is often a challenge in classical electrophilic substitution reactions of anilines.

Transition Metal-Catalyzed C–H Functionalization Approaches

The direct functionalization of carbon-hydrogen (C–H) bonds has emerged as a powerful and atom-economical tool for derivatizing aniline (B41778) compounds. researchgate.netkcl.ac.uk This approach avoids the need for pre-functionalized substrates, such as halogenated anilines, thereby shortening synthetic sequences. acs.org Transition metals like nickel, palladium, and ruthenium are at the forefront of this field, each offering unique catalytic activities for forging new carbon-carbon and carbon-nitrogen bonds. researchgate.netrsc.org

Nickel catalysis is highly effective for the 1,2-dicarbofunctionalization of alkenes, a process that installs two new carbon groups across a double bond. nih.govnih.gov This strategy is particularly relevant for the synthesis of complex alkyl side chains on aromatic rings. In systems analogous to the synthesis of 3-(1-aminobutyl)-2-methylaniline, an unactivated alkene can be coupled with an aryl halide and an alkylating agent. Nickel catalysts excel in this transformation due to their ability to undergo facile oxidative addition and their propensity to favor reductive elimination over β-hydride elimination. nih.govnih.gov

Recent studies have demonstrated the nickel-catalyzed vicinal alkylarylation of unactivated alkenes present in γ,δ- and δ,ε-alkenylamines. acs.org This reaction, which can be conducted with primary, secondary, and tertiary amines, forges a new C(sp³)–C(sp³) and a C(sp³)–C(sp²) bond simultaneously. acs.org The use of cooperative ligands, such as nitriles and electron-deficient alkenes, can enhance catalyst reactivity and promote the desired C(sp³)–C(sp³) reductive elimination step. acs.org This methodology could be adapted to construct the butyl side chain on a pre-existing aniline core.

Table 1: Key Features of Ni-Catalyzed Dicarbofunctionalization

| Feature | Description | Reference |

|---|---|---|

| Catalyst System | Nickel precursors (e.g., Ni(cod)₂) with nitrogen-containing ligands. | nih.gov |

| Mechanism | Involves facile oxidative addition and can proceed through both two-electron and radical pathways. | nih.govnih.gov |

| Selectivity | Directing groups are often employed in three-component reactions to control chemo-, regio-, and stereoselectivity. | nih.gov |

| Application | Efficient for building substituted structural motifs from readily available alkenes. | nih.gov |

Palladium-catalyzed aminocarbonylation is a robust method for synthesizing amides from aryl or alkenyl halides and amines under a carbon monoxide atmosphere. nih.gov This reaction serves as a powerful tool for introducing amide moieties into heteroaromatic and aromatic skeletons, which can be subsequently reduced to the corresponding amines. nih.govorganic-chemistry.org For the synthesis of a molecule like this compound, a precursor such as 2-methyl-3-iodoaniline could be subjected to aminocarbonylation with butylamine (B146782). The resulting amide would then be reduced to afford the final product.

The process typically involves the in situ generation of a highly active, low-ligated Pd(0) species from a Pd(II) precursor like Pd(OAc)₂. nih.gov The catalytic cycle includes oxidative addition of the aryl halide to the Pd(0) center, CO insertion, nucleophilic attack by the amine, and reductive elimination to release the amide product and regenerate the catalyst. This methodology demonstrates good functional group tolerance and can be performed under relatively mild conditions, sometimes even at atmospheric pressure of CO. nih.gov

Table 2: Representative Palladium-Catalyzed Aminocarbonylation

| Substrate | Amine | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| 6-Iodoquinoline | Various primary/secondary amines | Pd(OAc)₂/PPh₃ | Quinoline-6-carboxamides | nih.gov |

| o-Arylanilines | - (Intramolecular) | Palladium catalyst | (NH)-Phenanthridinones | nih.gov |

Ruthenium catalysts are well-established for their utility in "borrowing hydrogen" or "hydrogen transfer" reactions, enabling the N-alkylation of anilines with alcohols. unisi.it In this process, the ruthenium catalyst temporarily abstracts hydrogen from an alcohol to form an aldehyde in situ. The aldehyde then condenses with an amine to form an imine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen to yield the alkylated amine. unisi.it This process is highly atom-economical.

For a related synthesis, a ruthenium catalyst could facilitate the reaction between 2-methylaniline and butanal (or butanol via the borrowing hydrogen mechanism) to form an imine, which upon reduction would yield N-butyl-2-methylaniline. While this builds the N-alkyl chain, subsequent C-H functionalization would be needed to introduce it at the C3 position. More advanced ruthenium-catalyzed processes can also achieve direct C-H amination. For instance, some Ru-based half-sandwich complexes have shown activity in splitting secondary amines to form primary amines, highlighting the versatility of ruthenium in C-N bond transformations. nih.gov

Table 3: Features of Ruthenium-Catalyzed Amination/Alkylation

| Reaction Type | Catalyst System | Key Features | Reference |

|---|---|---|---|

| N-Alkylation of Anilines | [Ru(cod)Cl₂]n / PTA / t-BuOK | Utilizes alcohols as alkylating agents via a borrowing-hydrogen mechanism; mild conditions (55°C). | unisi.it |

| Amine Splitting | Ru-based half-sandwich complex | Converts secondary amines to primary amines using ammonia (B1221849), though catalyst deactivation can occur. | nih.gov |

Hydroamination and Hydroaminoalkylation Protocols

Hydroamination and hydroaminoalkylation are 100% atom-economical reactions that involve the addition of an N-H bond or an α-C-H bond of an amine, respectively, across an unsaturated carbon-carbon bond. nih.govacs.org These methods provide a direct and efficient route to complex amines from simple, readily available alkenes and amines.

The intermolecular hydroamination of alkenes involves the direct addition of an amine to a C=C double bond. acs.org Catalysts based on lanthanides, alkali metals, or transition metals are often employed. organic-chemistry.orgacs.org The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) is a key challenge and is highly dependent on the substrate and the catalytic system used. acs.org For example, organolanthanide catalysts often show high efficiency for the hydroamination of vinyl arenes. acs.org

A synthetic approach toward this compound could hypothetically involve the hydroamination of 1-vinyl-2-methylbenzene with a protected aminating agent, followed by functionalization of the resulting amine. More directly, hydroaminoalkylation protocols have been developed that are catalyzed by titanium or nickel complexes. nih.govnih.gov These reactions can form linear products from alkyl-substituted alkenes with high selectivity. nih.gov A one-pot procedure involving an initial hydroaminoalkylation with a silylated amine followed by protodesilylation has been shown to deliver linear amines derived from simple alkenes, representing a powerful strategy for synthesizing alkyl-substituted anilines. nih.gov

Table 4: Catalytic Systems for Intermolecular Hydroamination/Hydroaminoalkylation

| Catalyst System | Substrate Type | Selectivity/Product Type | Reference |

|---|---|---|---|

| Lanthanide Salts (e.g., Lu(OTf)₃) | Unactivated Alkenes | Markovnikov products | organic-chemistry.org |

| Titanium Complexes | Alkyl-substituted Alkenes | Linear hydroaminoalkylation products | nih.gov |

| Nickel/IPr/PCy₃ | Alkynes | Allylic amines | nih.gov |

Hydroaminoalkylation of Alkenes and Alkynes

Hydroaminoalkylation has emerged as a powerful and atom-economical method for the formation of C-N bonds. This catalytic reaction involves the addition of an amine's N-H bond across a carbon-carbon double or triple bond of an alkene or alkyne, respectively. nih.gov This approach is particularly valuable for the alkylation of amines using simple, readily available alkenes or alkynes as the alkylating agents. nih.gov

The synthesis of this compound could conceptually involve the hydroaminoalkylation of an appropriate alkene or alkyne with 2-methylaniline. Various catalytic systems, including those based on early and late transition metals, as well as photoredox catalysts, can facilitate this transformation through distinct mechanistic pathways. nih.gov The choice of catalyst and reaction conditions is crucial for controlling the regioselectivity of the addition, ensuring the formation of the desired 1-aminobutyl substituent.

Asymmetric Hydroamination via Chiral Ligand Systems

Achieving enantioselectivity in the synthesis of chiral amines like this compound is a significant challenge. Asymmetric hydroamination, employing chiral ligand systems, offers a direct route to enantiomerically enriched products. nih.govnih.govunivie.ac.at This methodology is a highly atom-economical process for creating nitrogen-containing heterocycles, which are important building blocks for many biologically active compounds. nih.gov

Organolanthanide complexes featuring chiral biaryl-based ligands have shown considerable promise in catalyzing intramolecular asymmetric alkene hydroamination. nih.gov For intermolecular reactions, cationic iridium systems with specifically designed chiral ligands have been developed to catalyze the hydroamination of unactivated internal alkenes with high enantioselectivity. nih.gov The development of photoenzymatic methods further expands the toolbox for asymmetric hydroamination, utilizing enzymes to control the stereochemical outcome of the radical addition of an amine to an alkene. osti.gov The application of such systems to the synthesis of this compound would involve the careful selection of a chiral catalyst to control the stereocenter at the 1-position of the aminobutyl group.

Reductive Amination and Alkylation Pathways

Reductive amination is a cornerstone of amine synthesis, providing a versatile method for the formation of carbon-nitrogen bonds. rsc.orgrsc.org This process typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. rsc.org

Selective N-Methylation of Anilines Using Heterogeneous Catalysts

While the primary focus is on the aminobutyl substituent, the synthesis of analogs often involves modifications to the aniline nitrogen. Selective N-methylation of anilines is a key transformation in this context. rsc.org Heterogeneous catalysts, such as CeO2-supported copper sub-nanoparticles, have demonstrated high selectivity for the mono-N-methylation of aniline using CO2 and H2 as the methylating agents. oup.comelsevierpure.com This method is advantageous as it utilizes readily available C1 sources and the heterogeneous nature of the catalyst allows for easy separation and reuse. oup.com Another approach employs a carbon-supported platinum catalyst (Pt/C) with NaOH for the N-methylation of various amines using methanol, showing high selectivity for N-monomethylation of aromatic amines. shokubai.org Nickel-based heterogeneous catalysts have also been explored for the selective mono-N-methylation of amines with methanol. researchgate.net

Table 1: Heterogeneous Catalysts for Selective N-Methylation of Anilines

| Catalyst System | Methylating Agent | Key Features |

| CeO2-supported Cu sub-nanoparticles | CO2 and H2 | High selectivity for mono-N-methylation. oup.comelsevierpure.com |

| Pt/C with NaOH | Methanol | Versatile for various amines, selective for mono-methylation of aromatic amines. shokubai.org |

| Ni/ZnAlO | Methanol | Effective for selective mono-N-methylation. researchgate.net |

| Cyclometalated Ruthenium Complexes | Methanol | Proceeds under mild conditions. rsc.org |

Carbonyl Reductive Amination Refinements

The direct reductive amination of carbonyl compounds with anilines is a widely used method for synthesizing N-alkylanilines. organic-chemistry.org Recent refinements have focused on developing more efficient and environmentally friendly procedures. For instance, the use of a recyclable, iron-based Lewis acid catalyst (Aquivion-Fe) with sodium borohydride (B1222165) in cyclopentyl methyl ether provides greener reaction conditions. researchgate.netunimi.it Other developments include the use of H-cube technology for in-situ imine formation and reduction, which simplifies the work-up process and avoids the handling of hazardous reducing agents. rsc.orgrsc.org Furthermore, oxidant-mediated reductive amination of tertiary anilines and aldehydes has been developed, where the tertiary aniline acts as both the nitrogen source and the reducing agent. rsc.org

For the synthesis of this compound, a refined reductive amination approach would involve reacting 2-methylaniline with the appropriate C4 aldehyde or ketone, followed by reduction using a modern catalytic system to yield the target secondary amine.

Precursor Chemistry and Synthetic Intermediate Transformations

The choice of starting materials and the strategic manipulation of intermediates are critical for the successful synthesis of complex molecules.

Utilization of Chlorinated Aniline Precursors in Synthetic Routes

Chlorinated anilines can serve as versatile precursors in organic synthesis. nih.gov The chlorine substituent can be introduced regioselectively and later removed or transformed into other functional groups. For instance, the direct chlorination of unprotected aniline can be achieved with high para-selectivity using copper(II) chloride in ionic liquids. nih.gov While direct chlorination of aniline often yields a mixture of ortho- and para-isomers, specific conditions can favor one over the other. nih.govsciencemadness.org

In a synthetic route towards this compound, a chlorinated aniline derivative could be employed to control the regioselectivity of other transformations or to be used as a handle for further functionalization. The Sandmeyer reaction, for example, allows for the conversion of an amino group to a chloro group via a diazonium salt, which can be a useful strategy in a multi-step synthesis. youtube.com The presence of a chloro group can also influence the reactivity of the aromatic ring in subsequent electrophilic substitution reactions.

Aryne Precursor Chemistry in Amination Contexts

Aryne chemistry provides a powerful, transition-metal-free approach for the formation of C-N bonds on an aromatic ring. researchgate.net Arynes, highly reactive intermediates, can be generated from readily available precursors like 2-(trimethylsilyl)aryl triflates or the more recently developed 2-(trimethylsilyl)aryl 4-chlorobenzenesulfonates. researchgate.netacs.org The latter offers an advantage due to the use of the less expensive and more manageable 4-chlorobenzenesulfonyl chloride. acs.org

The reaction of in-situ generated arynes with nitrogen-based nucleophiles, such as stannylated imines, leads to the formation of ortho-stannyl-aniline derivatives. researchgate.netresearchgate.net This method is advantageous as the imine functionality can serve as a protecting group for the amine, and the resulting stannyl (B1234572) group provides a handle for further synthetic transformations. researchgate.net The reaction proceeds with good yields and often excellent regioselectivity. researchgate.net The choice of the aryne precursor can influence the reaction outcome. researchgate.net For instance, variations in the aryl group of the precursor have been studied to optimize the synthesis of specific aniline derivatives. researchgate.net

Recent advancements have also focused on developing new types of aryne precursors that can be activated under milder conditions, such as by visible light or heat, expanding the scope and functional group tolerance of aryne-based amination reactions. digitellinc.com These innovations are crucial for the synthesis of complex molecules where traditional, harsher methods might fail. digitellinc.com

Strategic Use of Anilines and Alkyl Halides as Building Blocks

The direct C-H alkylation of anilines with alkyl halides represents a highly atom-economical and step-efficient strategy for synthesizing substituted aniline derivatives. nih.govresearchgate.net This approach avoids the pre-functionalization often required in classical cross-coupling reactions. A notable advancement in this area is the use of nickel catalysts, which are more abundant and less expensive than precious metals like palladium. nih.govresearchgate.net

A general strategy for the nickel-catalyzed C-H alkylation of aniline derivatives has been developed, allowing for the use of both primary and secondary alkyl halides. nih.govresearchgate.net This method often employs a directing group, such as a 2-pyrimidyl group attached to the aniline nitrogen, to achieve high regioselectivity for ortho-alkylation. nih.govresearchgate.net This directing group can later be removed, providing traceless access to the desired functionalized anilines. nih.gov The reaction proceeds through a proposed mechanism involving C-H activation and a single-electron transfer (SET) type cleavage of the C-X bond. nih.gov

The scope of this methodology is broad, accommodating a range of substituted anilines and alkyl halides. researchgate.net For instance, the use of (DME)NiCl2 with a vicinal diamine ligand like di-tert-butyl ethylenediamine (B42938) (DtBEDA) has proven effective for the ortho-alkylation of 2-pyrimidinyl anilines. researchgate.net This strategic use of readily available anilines and alkyl halides as fundamental building blocks provides a direct and versatile route to complex aniline structures.

Novel Catalyst Systems and Reaction Conditions

The evolution of catalysis is central to advancing the synthesis of complex organic molecules. The development of novel catalyst systems and the optimization of reaction conditions have led to significant breakthroughs in efficiency, selectivity, and substrate scope.

Ligand-Enabled Catalysis (e.g., Bulky β-Diketone Ligands, Pincer Complexes)

Ligands play a pivotal role in modulating the reactivity and selectivity of metal catalysts. nih.gov In palladium-catalyzed C-H functionalization, for example, the design of the ligand can control which C-H bond is activated. nih.gov Bulky β-diketone ligands have been employed in palladium catalysis, demonstrating the impact of ligand sterics on reaction outcomes.

Pincer complexes, which feature a central donor atom flanked by two other donor groups, offer high thermal stability and create a defined coordination environment around the metal center. libretexts.org These complexes have found widespread application in catalysis, including amination reactions. researchgate.netdntb.gov.ua Nickel pincer complexes, for instance, have been successfully used for the amination of aryl chlorides with primary amines. researchgate.net The rigidity and tunable nature of pincer ligands allow for fine control over the catalytic process. libretexts.orgdntb.gov.ua Both symmetrical and unsymmetrical pincer complexes have been developed to further refine catalytic activity. acs.org

Redox-Neutral Conditions in Dicarbofunctionalization Processes

Redox-neutral reactions are highly desirable as they often proceed under mild conditions and avoid the use of stoichiometric oxidants or reductants. A general strategy for the β-functionalization and α,β-difunctionalization of amines under redox-neutral conditions has been developed, utilizing enamines generated in situ. nih.gov

In the context of aniline synthesis, nickel-catalyzed redox-neutral cross-coupling amination of aryl halides with weak nitrogen nucleophiles, including anilines, has been achieved through concerted paired electrolysis. nih.gov This method allows for the efficient coupling of aryl halides and even aryl tosylates with a variety of N-nucleophiles. nih.gov DFT calculations suggest a facilitated reductive elimination pathway in these reactions. nih.gov

Base-Mediated Reaction Systems (e.g., tBuOK/DMSO/O2)

Base-mediated reaction systems offer a transition-metal-free alternative for certain transformations. The combination of potassium tert-butoxide (tBuOK) in dimethyl sulfoxide (B87167) (DMSO) with molecular oxygen (O2) as an oxidant has been shown to be an effective system for the synthesis of various nitrogen-containing heterocycles. rsc.org For example, this system can be used to synthesize quinoxalines from o-phenylenediamines and ketones. The reaction is believed to proceed through the formation of an α-imino radical intermediate. rsc.org While not a direct synthesis of this compound, this methodology highlights the potential of base-mediated, oxidative systems in the synthesis of complex aniline derivatives and related nitrogen-containing compounds. For instance, the synthesis of 3-Methoxy-2-methylaniline has been achieved using potassium tert-butoxide in tetrahydrofuran. chemicalbook.com

Mechanistic Elucidation of Reaction Pathways Involving the Chemical Compound

Radical and Organometallic-Radical Relay Processes

Radical and organometallic-radical relay processes are crucial in various chemical transformations, including those involving aromatic amines. These mechanisms often feature the generation of highly reactive radical species that can participate in subsequent bond-forming or-breaking steps.

In the context of aniline (B41778) derivatives, radical reactions can be initiated through various means, such as interaction with other radical species or through photochemically or electrochemically induced single-electron transfer (SET) processes. For instance, the reaction of aniline with methyl radicals has been theoretically studied, revealing that H-abstraction from the amino group to form an aminyl radical competes with methyl radical addition to the aromatic ring. nih.gov The specific pathway is influenced by temperature and pressure.

Organometallic intermediates can play a significant role in directing the course of radical reactions. In some enzymatic systems, a radical S-adenosylmethionine (SAM) enzyme can cleave a carbon-sulfur bond to generate a radical species. nih.gov This radical can then react with an iron-sulfur cluster to form an organometallic intermediate. nih.gov This intermediate can subsequently participate in further reactions, such as addition to a substrate. nih.gov While not directly observed for 3-(1-Aminobutyl)-2-methylaniline, it is conceivable that under appropriate conditions involving transition metals, similar organometallic-radical relay processes could occur.

Table 1: Key Intermediates in Postulated Radical and Organometallic-Radical Relay Processes

| Intermediate Type | General Structure/Description | Potential Role in Reaction |

| Aminyl Radical | Ar-N•-R | H-abstraction, addition to unsaturated systems |

| Carbon-centered Radical | •C-C(NHR)-Ar | Intramolecular cyclization, intermolecular addition |

| Organometallic Intermediate | [M]-C(R)-Ar | Stabilization of radical species, directing group for subsequent reactions |

Role of Solvents and Additives in Reaction Kinetics and Mechanism

The solvent environment and the presence of additives can profoundly impact the kinetics and even the operative mechanism of reactions involving aniline derivatives. These effects stem from the ability of solvents to stabilize or destabilize reactants, intermediates, and transition states through various intermolecular interactions.

The hydrogen-bond donor (HBD) ability of a solvent is a critical factor. researchgate.net Protic solvents, especially fluorinated alcohols like hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE), can significantly accelerate reactions such as the aza-Michael addition of anilines. academie-sciences.fr This is attributed to the activation of the electrophile through hydrogen bonding. academie-sciences.fr In some cases, the aniline itself, if it possesses an acidic proton, can act as a promoter for the reaction. academie-sciences.fr

Additives, such as acids or bases, can also play a crucial co-catalytic role. In the synthesis of methacrolein, an amine/acid catalyst system is employed where the acid facilitates the formation of a key iminium ion intermediate. mdpi.com The molar ratio of the amine to the acid is critical for optimal catalytic activity. mdpi.com Similarly, in nucleophilic aromatic substitution (SNAr) reactions, base catalysis is often observed, with the rate being dependent on the concentration of the base. researchgate.net

The choice of solvent can also determine the mechanistic pathway. For example, SNAr reactions can proceed through a concerted one-step mechanism in the gas phase but switch to a stepwise pathway involving a metastable Meisenheimer complex in a solvent like liquid ammonia (B1221849). researchgate.net

Table 2: Influence of Solvents and Additives on Aniline Reactions

| Solvent/Additive | Type | General Effect on Reaction | Example Reaction |

| Hexafluoroisopropanol (HFIP) | Protic, HBD | Rate acceleration | Aza-Michael addition academie-sciences.fr |

| Trifluoroethanol (TFE) | Protic, HBD | Rate acceleration, can act as a catalyst | Aza-Michael addition, SNAr researchgate.netacademie-sciences.fr |

| Acetic Acid | Acid Additive | Co-catalyst, promotes intermediate formation | Mannich reaction mdpi.com |

| 1,4-diazabicyclo[2.2.2]octane (DABCO) | Base Additive | Base catalysis, increases reaction rate | SNAr researchgate.net |

| Liquid Ammonia | Polar Protic Solvent | Can alter reaction mechanism from concerted to stepwise | SNAr researchgate.net |

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy would be the principal technique for the unambiguous structural assignment of 3-(1-Aminobutyl)-2-methylaniline. A suite of one-dimensional and multi-dimensional NMR experiments would be required to assign all proton (¹H) and carbon (¹³C) signals and to elucidate the compound's stereochemistry and conformational properties.

Multi-dimensional NMR Techniques (e.g., ¹H, ¹³C, 2D-NMR) for Structural Assignment

The complete assignment of the molecular structure would begin with one-dimensional ¹H and ¹³C NMR spectra. The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their coupling patterns. The ¹³C NMR spectrum would reveal the number of unique carbon atoms.

To definitively link protons and carbons, a series of two-dimensional (2D) NMR experiments would be essential. These include:

COSY (Correlation Spectroscopy): To identify proton-proton (H-H) spin-spin couplings within the butyl chain and the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the aminobutyl side chain to the correct position on the 2-methylaniline ring.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts is presented below, based on general principles and data from analogous structures.

Table 1: Hypothetical NMR Data for this compound

| Atom Position | Hypothetical ¹³C Chemical Shift (ppm) | Hypothetical ¹H Chemical Shift (ppm) | Multiplicity & Coupling |

| Aromatic Ring | |||

| C1 | ~145 | - | - |

| C2 | ~125 | - | - |

| C3 | ~135 | - | - |

| C4 | ~128 | ~7.0 | d |

| C5 | ~120 | ~6.8 | t |

| C6 | ~130 | ~6.9 | d |

| Substituents | |||

| 2-CH₃ | ~18 | ~2.2 | s |

| Butyl Chain | |||

| Cα | ~55 | ~3.8 | t |

| Cβ | ~38 | ~1.6 | m |

| Cγ | ~20 | ~1.4 | m |

| Cδ | ~14 | ~0.9 | t |

| Amine | |||

| NH₂ | - | ~1.5 (broad) | s |

Note: This table is predictive and not based on experimental data for the specific compound.

Computational NMR Prediction for Stereochemical Elucidation

In the absence of experimental data, computational methods are invaluable for predicting NMR spectra. By employing Density Functional Theory (DFT) calculations, it is possible to model the geometry of this compound and predict its ¹H and ¹³C chemical shifts. These predicted spectra can serve as a reference for future experimental work. For a chiral molecule like this, computational methods could also help in elucidating the absolute stereochemistry by comparing calculated and experimental chiroptical properties, such as optical rotation or electronic circular dichroism.

NMR Studies on Conformational Dynamics

The aminobutyl side chain of the molecule is flexible, and its rotational dynamics can be investigated using advanced NMR techniques. bldpharm.com Variable-temperature (VT) NMR studies could reveal the presence of different conformers and allow for the determination of the energy barriers between them. bldpharm.com Techniques like exchange spectroscopy (EXSY) can be used to study the rates of conformational exchange if it occurs on the NMR timescale. chemicalbook.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound and to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound with high accuracy (typically to within 5 ppm). This accurate mass measurement allows for the unambiguous determination of the elemental formula of the compound, confirming its identity. For this compound (C₁₁H₁₈N₂), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value.

Table 2: Accurate Mass Data for this compound

| Ion | Elemental Composition | Calculated Exact Mass |

| [M+H]⁺ | C₁₁H₁₉N₂⁺ | 179.1543 |

Note: This table is predictive and not based on experimental data for the specific compound.

Tandem Mass Spectrometry (MS/MS and MSⁿ) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation pathways of the protonated molecule. In an MS/MS experiment, the molecular ion is isolated and then subjected to collision-induced dissociation (CID) to generate a series of fragment ions. The analysis of these fragments provides valuable information about the molecule's structure.

For this compound, key fragmentations would be expected to occur at the C-C bonds of the butyl chain and at the bond connecting the side chain to the aromatic ring. The fragmentation pattern would be characteristic of the compound and could be used to distinguish it from its isomers. nih.gov For example, a common fragmentation for anilines involves the loss of the side chain.

Table 3: Hypothetical MS/MS Fragmentation Data for [C₁₁H₁₈N₂ + H]⁺

| Precursor Ion (m/z) | Fragment Ion (m/z) | Postulated Neutral Loss |

| 179.15 | 120.08 | C₄H₁₁N (Butylamine) |

| 179.15 | 106.08 | C₅H₁₃N (Aminopentane) |

| 179.15 | 91.05 | C₆H₁₄N (Aminohexane moiety) |

Note: This table is predictive and not based on experimental data for the specific compound.

Coupled Techniques (LC-MS, GC-MS) for Purity Assessment and Identity Confirmation

Coupled chromatography-mass spectrometry techniques are indispensable tools for separating components in a mixture and identifying them based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of polar, non-volatile, and thermally sensitive compounds like this compound. In a typical workflow, the sample is introduced into a high-performance liquid chromatography (HPLC) system, often employing a reversed-phase column (e.g., C18). A gradient elution with a mobile phase, such as a mixture of water and acetonitrile (B52724) with additives like formic acid or ammonium (B1175870) formate, separates the target compound from synthesis byproducts, starting materials, or degradation products. nih.gov The eluent is then directed into the mass spectrometer.

For identity confirmation, high-resolution mass spectrometry (HRMS), often using a Time-of-Flight (TOF) or Orbitrap analyzer, is employed. nih.gov Electrospray ionization (ESI) in positive ion mode is typically used for amines, which readily accept a proton to form the protonated molecular ion [M+H]⁺. The instrument's ability to measure mass with high accuracy (typically < 5 ppm error) allows for the confident determination of the compound's elemental composition. chimia.ch

Further structural confirmation is achieved through tandem mass spectrometry (MS/MS). The [M+H]⁺ ion is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. This fragmentation pattern serves as a structural fingerprint, providing conclusive evidence of the compound's connectivity.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but it generally requires chemical derivatization for polar molecules containing functional groups like amines to increase their volatility and thermal stability. nih.gov The two primary amine groups in this compound would need to be derivatized, for example, through acylation or silylation, prior to analysis. nist.gov While providing excellent separation efficiency, the need for this extra step can sometimes make LC-MS a more direct approach. rug.nl

Table 1: Predicted Mass Spectrometric Data for this compound

| Parameter | Expected Value/Information |

|---|---|

| Molecular Formula | C₁₁H₁₈N₂ |

| Molecular Weight | 178.28 g/mol |

| Ionization Mode | ESI Positive (+) |

| Primary Ion (HRMS) | [M+H]⁺ |

| Calculated m/z | 179.1543 |

| Key MS/MS Fragments | Loss of ammonia (B1221849) (-17 Da) from the butyl side chain; cleavage of the C-C bond adjacent to the ring, resulting in characteristic fragments of the substituted aniline (B41778) and the butylamine (B146782) side chain. |

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. It works on the principle that chemical bonds absorb infrared radiation at specific frequencies corresponding to their vibrational modes (stretching, bending, wagging).

The structure of this compound contains several distinct functional groups whose characteristic absorptions are predictable. The presence of two primary amine groups (one aliphatic, one aromatic), an aromatic ring, and alkyl C-H bonds will give rise to a unique IR spectrum.

Key expected absorption bands include:

N-H Stretching: Primary amines (R-NH₂) typically show two medium-intensity bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations. orgchemboulder.com The aromatic amine N-H stretches may appear at slightly different frequencies than the aliphatic ones.

C-H Stretching: Aromatic C-H stretching vibrations appear as a group of weaker bands above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and butyl groups will result in strong absorptions in the 3000-2850 cm⁻¹ region. docbrown.info

N-H Bending: The scissoring vibration of the primary amine groups causes a medium to strong absorption in the 1650-1580 cm⁻¹ range. orgchemboulder.com

C=C Stretching: Aromatic ring stretching vibrations typically produce several bands of variable intensity in the 1600-1450 cm⁻¹ region.

C-N Stretching: The C-N stretching of aromatic amines gives a strong band between 1335-1250 cm⁻¹, while the C-N stretch of the aliphatic amine appears in the 1250-1020 cm⁻¹ range. orgchemboulder.com

N-H Wagging: A broad, strong band resulting from the out-of-plane wagging of the N-H bond in primary amines is often observed between 910-665 cm⁻¹. orgchemboulder.com

The combination of these bands provides a spectral fingerprint for the molecule.

Table 2: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amines (Ar-NH₂, R-NH₂) | N-H Stretch | 3500 - 3300 (two bands) |

| Aromatic C-H | C-H Stretch | 3100 - 3000 |

| Aliphatic C-H (CH₃, CH₂) | C-H Stretch | 3000 - 2850 |

| Primary Amines | N-H Bend (Scissoring) | 1650 - 1580 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Aromatic Amine | C-N Stretch | 1335 - 1250 |

| Aliphatic Amine | C-N Stretch | 1250 - 1020 |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical procedure used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a compound. The experimental results are then compared to the theoretical values calculated from the proposed molecular formula. This comparison is crucial for validating the empirical formula of a newly synthesized compound.

For this compound, the proposed molecular formula is C₁₁H₁₈N₂. The theoretical elemental composition is calculated based on the atomic masses of the constituent elements. An experimental result that matches the theoretical composition within a narrow margin of error (typically ±0.4%) provides strong evidence for the correctness of the assigned formula.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percent (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 11 | 132.121 | 74.12% |

| Hydrogen | H | 1.008 | 18 | 18.144 | 10.18% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 15.71% |

| Total | C₁₁H₁₈N₂ | | | 178.279 | 100.00% |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD)) for Absolute Stereochemical Analysis

The chemical structure of this compound contains a stereocenter, specifically the carbon atom at position 1 of the butyl chain, which is bonded to four different groups: the 2-methylaniline ring, an amino group, a hydrogen atom, and a propyl group. Due to this chiral center, the compound can exist as a pair of non-superimposable mirror images known as enantiomers, designated as (R) and (S).

Chiroptical spectroscopy techniques are essential for distinguishing between these enantiomers and determining the absolute configuration of a chiral molecule. Electronic Circular Dichroism (ECD) is a powerful method that measures the differential absorption of left and right circularly polarized light by a chiral sample.

Each enantiomer produces an ECD spectrum that is a mirror image of the other. This spectrum is a unique physical property and serves as a fingerprint for that specific stereoisomer. The absolute configuration of a synthesized or isolated compound is determined by comparing its experimental ECD spectrum with the theoretical spectra for the (R) and (S) enantiomers. These theoretical spectra are typically generated using quantum chemical calculations, such as time-dependent density functional theory (TD-DFT). A match between the experimental and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration.

Derivatization Strategies for Enhanced Analytical Detection and Chemical Modification

Chemical Derivatization for Sensitivity and Specificity in Analytical Applications

In analytical chemistry, particularly for techniques like chromatography and mass spectrometry, derivatization is a crucial step to enhance the detection of molecules that may have low volatility, lack a strong chromophore, or exhibit poor ionization efficiency. nih.govthermofisher.com For amines, this process involves chemically modifying the amine group to attach a tag that imparts desirable analytical characteristics. thermofisher.com

A variety of reagents have been developed for the derivatization of primary and secondary amines, significantly improving their detectability.

4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) : This reagent is widely used for labeling primary and secondary amines. researchgate.netbiotium.com NBD-Cl itself is non-fluorescent but reacts with the nucleophilic amine group in a substitution reaction to yield a highly fluorescent and stable product. researchgate.netrsc.org This reaction is typically carried out in a basic medium. rsc.org The resulting derivative can be readily detected using fluorescence detectors in high-performance liquid chromatography (HPLC). researchgate.nettandfonline.com For 3-(1-Aminobutyl)-2-methylaniline, both the aliphatic and aromatic amine groups could potentially react with NBD-Cl, although the reactivity can differ. Aromatic amine derivatives of NBD are often non-fluorescent, which could allow for selective detection of the aliphatic amine under certain conditions. thermofisher.com

Triphenylcyclopropenylium Mass Tags : For mass spectrometry applications, derivatization can be used to introduce a permanently charged group, enhancing ionization efficiency. A triphenylcyclopropenylium-based reagent can be used to tag primary amines. rsc.org This reagent reacts with the amine to form a stable adduct that, under electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) conditions, readily dissociates to produce a prominent and easily detectable C₃Ph₃⁺ cation. rsc.org This method provides ultra-sensitive detection for amines in the low attomolar range when coupled with liquid chromatography/mass spectrometry (LC/MS). rsc.org

| Reagent | Target Functional Group | Purpose | Detection Method |

|---|---|---|---|

| NBD-Cl (4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole) | Primary/Secondary Amines | Fluorescence Labeling | HPLC with Fluorescence Detection |

| Triphenylcyclopropenylium Tags | Primary Amines | Mass Tagging for Enhanced Sensitivity | LC/MS, MALDI-MS |

| NDA (naphthalene-2,3-dicarboxaldehyde) | Primary Amines | Fluorescence Labeling | HPLC with Fluorescence Detection |

| FMOC-Cl (9-fluorenylmethyl chloroformate) | Primary/Secondary Amines | UV/Fluorescence Labeling | HPLC with UV/Fluorescence Detection |

In-situ derivatization allows for the chemical modification of analytes directly within their native biological matrix, such as a tissue section. researchgate.netnih.gov This technique is particularly valuable for imaging mass spectrometry (IMS), where it can enhance the detection and specificity of endogenous small molecules like neurotransmitters and amino acids. nih.gov For a compound like this compound, an in-situ derivatization strategy could be employed to map its spatial distribution in a tissue sample. For example, a reagent that specifically targets amines, such as 4-hydroxy-3-methoxycinnamaldehyde (B191438) (CA), can be coated onto a MALDI target plate. nih.gov When a tissue section is placed on this coated plate, the analyte on the tissue surface reacts with the reagent, improving its ionization and allowing for sensitive detection and localization by MALDI-IMS. nih.gov This approach avoids complex extraction procedures and helps to confirm molecular identity, distinguishing the analyte from isobaric compounds. nih.govnih.gov

Derivatization is a cornerstone for the sensitive and selective analysis of amines by modern analytical instrumentation.

Chromatographic Analysis : In HPLC, many aliphatic amines lack a UV-absorbing chromophore, making them invisible to standard UV detectors. nih.govsigmaaldrich.com Pre-column or post-column derivatization with reagents like NBD-Cl, o-phthalaldehyde (B127526) (OPA), or 9-fluorenylmethyl chloroformate (FMOC-Cl) attaches a chromophore or fluorophore to the amine. nih.govthermofisher.com This not only enables highly sensitive detection but can also improve the chromatographic separation by altering the polarity and retention characteristics of the analyte. thermofisher.com For instance, derivatization of this compound would allow for its quantification at very low levels in complex matrices such as air or biological fluids. thermofisher.com

Spectrometric Analysis : In gas chromatography-mass spectrometry (GC-MS), derivatization is often necessary to increase the volatility and thermal stability of polar compounds like primary amines. iu.edu Acylation or silylation reactions replace the active hydrogen on the amine with a more stable group, leading to improved peak shape and chromatographic performance. iu.edu In LC-MS, derivatization with reagents like the triphenylcyclopropenylium tag ensures efficient ionization and produces a characteristic, high-mass fragment, moving the signal to a clearer region of the mass spectrum and dramatically increasing sensitivity. rsc.org

Synthetic Derivatization for Structural Diversification and Further Reactivity

Beyond analytical applications, the amine groups of this compound serve as synthetic handles for creating a diverse range of new molecules. These modifications can alter the compound's chemical properties, leading to new materials, ligands, or biologically active agents.

The primary amine groups of this compound can react with aldehydes or ketones in a condensation reaction to form imines, also known as Schiff bases. youtube.comresearchgate.net This reaction involves nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. researchgate.net The resulting C=N double bond is a key feature that can extend the conjugation of the molecule, particularly when formed from an aromatic amine and an aromatic aldehyde. youtube.com

Schiff bases are highly versatile molecules. wikipedia.org The imine nitrogen is basic and can coordinate with a wide variety of metal ions. wikipedia.org By reacting this compound with different carbonyl compounds, a library of bidentate or polydentate ligands can be synthesized. These ligands are crucial in coordination chemistry for creating metal complexes with applications in catalysis, such as in asymmetric cyclopropanation reactions, and in the development of metal-organic frameworks (MOFs). wikipedia.org

Amide bonds are among the most stable and prevalent functional groups in chemistry and biology. The primary amine groups in this compound can be converted to amides through reaction with acylating agents like acyl chlorides, anhydrides, or carboxylic acids activated with coupling reagents. rsc.org Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N,N-dimethylaminopyridine (DMAP) and hydroxybenzotriazole (B1436442) (HOBt) can facilitate amide bond formation even with less reactive anilines. nih.gov

The formation of an amide derivative significantly alters the electronic and physical properties of the original amine. It replaces a basic amine group with a neutral, planar amide group, which can participate in hydrogen bonding. This modification can be used to build larger molecular architectures, synthesize polymers, or alter the pharmacological profile of a molecule. echemi.com A variety of functionalized carboxylic acids can be used, introducing new reactive sites or properties into the final amide product. nih.gov

| Derivative Type | Reactants | Key Functional Group Formed | Potential Applications |

|---|---|---|---|

| Schiff Base (Imine) | Aldehyde or Ketone | -C=N- (Azomethine) | Coordination Chemistry (Ligands), Catalysis, Materials Science |

| Amide | Acyl Chloride, Anhydride, or Carboxylic Acid (+ coupling agent) | -NH-C(=O)- | Pharmaceuticals, Polymer Synthesis, Material Science |

Incorporation into Larger Molecular Architectures (e.g., Polymeric Structures, Complex Ligands)

The bifunctional nature of this compound, possessing both a primary aliphatic amine on the butyl substituent and an aromatic amine on the aniline (B41778) ring, presents intriguing possibilities for its use as a monomeric unit in the construction of larger molecular frameworks. These architectures, which include polymeric structures and complex ligands, can be designed to harness the unique electronic and structural characteristics of the parent molecule, leading to materials with tailored properties. The presence of the methyl group and the aminobutyl chain on the aniline ring can influence the steric and electronic environment, thereby affecting polymerization processes and the coordination chemistry of the resulting ligands.

Polymeric Structures

The incorporation of aniline derivatives into polymeric backbones is a well-established strategy for creating conductive polymers and other functional materials. Polyaniline (PANI) and its derivatives are renowned for their unique electrical, optical, and redox properties. The general approach to synthesizing PANI derivatives involves the chemical or electrochemical oxidative polymerization of the corresponding aniline monomers.

In the case of this compound, the primary amino group on the aniline ring would be the primary site for polymerization. The reaction typically proceeds via the formation of radical cations, which then couple to form the polymer chain. The presence of the 2-methyl group is expected to influence the polymerization process and the properties of the resulting polymer. Research on other ortho-substituted aniline derivatives has shown that the nature of the substituent significantly impacts the morphology, solubility, and electrical properties of the polymer. For instance, the polymerization of 2-(1-methylbut-2-en-1-yl)aniline has been shown to yield polymers with distinct characteristics compared to unsubstituted polyaniline. nih.govresearchgate.netrsc.org

The general procedure for the chemical oxidative polymerization of aniline derivatives often involves dissolving the monomer in an acidic medium, such as hydrochloric acid, and then adding an oxidizing agent like ammonium (B1175870) persulfate. nih.gov The reaction conditions, including temperature, concentration, and the molar ratio of oxidant to monomer, are critical parameters that control the molecular weight, yield, and properties of the polymer.

A hypothetical polymerization of this compound could lead to a polymer with the repeating unit shown below. The aminobutyl side chain could introduce additional functionality, potentially improving solubility in common organic solvents or providing sites for further chemical modification or cross-linking. The solubility of polyaniline derivatives is a crucial factor for their processability into films and other forms for applications such as chemical sensors. researchgate.net

| Monomer | Polymerization Method | Key Findings | Reference |

| Aniline Derivatives | Chemical Oxidative Polymerization | The substituent on the aniline monomer affects the surface morphology and electrical properties of the resulting polymer. Polymers can exhibit high sensitivity to moisture and ammonia (B1221849), suggesting applications in chemical sensors. | nih.govresearchgate.netrsc.org |

| Phenylamines with a disulfide transfer reagent | Step-Growth Polymerization | Produces poly[N,N-(phenylamino)disulfides] with a conjugated backbone. The color of the polymer is dependent on the substitution of the aromatic ring. | nih.gov |

| Aniline and Aniline Derivatives | Initiator-Assisted Rapid Mixing Polymerization | Copolymers of aniline and its derivatives can form nanostructured materials. The reactivity of aniline derivatives can be higher than aniline itself due to inductive effects. | escholarship.org |

Complex Ligands

The amino groups of this compound make it a candidate for use as a ligand in the formation of metal complexes. The aniline nitrogen and the nitrogen of the aminobutyl group can both act as donor atoms, potentially allowing the molecule to function as a bidentate ligand, forming a chelate ring with a metal center. The stability of such a complex would depend on the size of the chelate ring and the nature of the metal ion.

Aniline and its derivatives are known to be precursors for the synthesis of various ligands, including N-heterocyclic carbenes (NHCs) and β-diketiminate (nacnac) ligands, which are widely used in organometallic chemistry. sci-hub.seresearchgate.net These ligands are valued for their ability to stabilize a wide range of metal oxidation states and for their utility in catalysis.

The synthesis of metal complexes with aniline-derived ligands often involves the reaction of the aniline derivative with a suitable metal precursor in an appropriate solvent. For instance, gold(III) complexes have been synthesized using 2-(diphenylthiophosphino)aniline as an S,N-donor ligand. researchgate.net In a similar vein, this compound could potentially coordinate to metal centers through its two nitrogen atoms. The specific coordination mode would likely be influenced by the steric hindrance imposed by the 2-methyl group and the flexibility of the aminobutyl chain.

Furthermore, aniline derivatives can be incorporated into larger, more complex ligand frameworks. For example, they can be used in the synthesis of parthenolide (B1678480) derivatives, where the aniline moiety is introduced via a Michael addition. nih.gov This demonstrates the versatility of anilines in constructing complex organic molecules with specific biological activities.

| Ligand Type | Precursor | Application | Reference |

| N-heterocyclic carbene (NHC) and β-diketiminate (nacnac) ligands | Aniline derivatives | Organometallic chemistry | sci-hub.seresearchgate.net |

| S,N-donor ligands | 2-(diphenylthiophosphino)aniline | Synthesis of gold(III) complexes | researchgate.net |

| Aniline-containing parthenolide derivatives | Aniline derivatives | Potential anti-leukemia activity | nih.gov |

The potential for this compound to act as a building block for larger molecular architectures is significant, offering pathways to novel polymers and coordination complexes with potentially interesting and useful properties. Further experimental investigation would be required to fully explore these possibilities and to characterize the resulting materials.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of molecules. For a compound like 3-(1-aminobutyl)-2-methylaniline, DFT calculations would be invaluable for mapping out potential reaction pathways, such as its synthesis or degradation.

For instance, in a hypothetical study on the N-alkylation of 2-methylaniline with a butyl-containing electrophile to form the target compound, DFT could be used to:

Identify the most stable conformations of the reactants.

Locate the transition state structure for the nucleophilic attack of the aniline (B41778) nitrogen.

Calculate the energy of this transition state to determine the reaction's kinetic feasibility.

Model the final product and any intermediates to understand the thermodynamic driving forces.

These calculations would typically employ a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311++G(d,p)) chosen to balance computational cost and accuracy for the system being studied.

Table 1: Illustrative DFT Data for a Hypothetical Reaction Step

| Species | Relative Energy (kcal/mol) | Key Geometric Parameter |

| Reactants | 0.00 | N-H bond length: 1.01 Å |

| Transition State | +15.2 | Forming C-N bond: 2.15 Å |

| Product | -5.8 | Final C-N bond length: 1.47 Å |

Note: The data in this table is illustrative and does not represent actual experimental or calculated values for this compound.

Molecular Dynamics Simulations for Conformational and Interaction Analysis

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

For this compound, MD simulations would be crucial for understanding its conformational landscape. The aminobutyl side chain can rotate around several single bonds, leading to a large number of possible three-dimensional shapes (conformers). An MD simulation could:

Explore the different accessible conformations of the molecule in a vacuum or in a solvent.

Determine the relative populations of these conformers at a given temperature.

Analyze intramolecular hydrogen bonding, for example, between the amino group and the aromatic ring system.

Furthermore, if studying the interaction of this molecule with another entity, such as a biological receptor or a solvent, MD simulations can reveal the preferred binding modes, interaction energies, and the role of solvent molecules in mediating the interaction. osti.gov These simulations can map the pathways of how a ligand might enter or exit a binding pocket. nih.gov The analysis involves examining the trajectory for stable interactions, hydrogen bonds, and hydrophobic contacts over time. osti.govnih.gov

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the identification and characterization of new compounds. For this compound, theoretical calculations can provide spectra that can be compared with experimental data.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework, it is possible to calculate the theoretical ¹H and ¹³C NMR chemical shifts. These predicted shifts, when compared to experimental spectra, can help confirm the proposed structure and assign specific signals to individual atoms in the molecule.

ECD Spectra: Since this compound possesses a chiral center at the first carbon of the butyl group, it exists as two enantiomers. Electronic Circular Dichroism (ECD) spectroscopy is an excellent technique for determining the absolute configuration of chiral molecules. Time-dependent DFT (TD-DFT) calculations can be used to simulate the ECD spectrum for a specific enantiomer (e.g., the (R)-enantiomer). By comparing the predicted spectrum (with its characteristic positive and negative Cotton effects) to the experimentally measured one, the absolute configuration of the synthesized or isolated compound can be confidently assigned.

Table 2: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Shift (ppm) |

| C1 (Aromatic) | 122.5 | 122.1 |

| C2 (Aromatic) | 130.8 | 130.5 |

| C3 (Aromatic) | 118.9 | 118.6 |

| Cα (Butyl) | 55.4 | 55.0 |

| Cβ (Butyl) | 34.1 | 33.8 |

Note: The data in this table is for illustrative purposes only.

Investigation of Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule dictates its reactivity. DFT calculations can be used to determine a variety of electronic properties and reactivity descriptors that provide insight into how this compound is likely to behave in a chemical reaction.

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The energy and shape of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy and shape describe its ability to accept electrons (electrophilicity). For an aniline derivative, the HOMO is typically localized on the aromatic ring and the nitrogen atom.

Electrostatic Potential (ESP) Map: An ESP map visually represents the charge distribution on the molecule's surface. It highlights electron-rich regions (negative potential, typically shown in red), which are prone to electrophilic attack, and electron-poor regions (positive potential, shown in blue), which are susceptible to nucleophilic attack. For this compound, a negative potential would be expected around the nitrogen atom, indicating its basicity and nucleophilicity.

Conceptual DFT Reactivity Descriptors: From the energies of the HOMO and LUMO, various reactivity indices can be calculated, such as:

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution.

These descriptors provide a quantitative basis for predicting the molecule's reactivity in different chemical environments.

Applications As a Chemical Building Block or Ligand Precursor

Utilization in the Synthesis of Complex Organic Molecules

Aniline (B41778) derivatives are fundamental precursors in the synthesis of a wide array of complex organic molecules, including pharmaceuticals, agrochemicals, and dyes. acs.org The presence of two amine groups with different steric and electronic environments in 3-(1-Aminobutyl)-2-methylaniline would allow for selective functionalization.

Heterocycle Synthesis: The aniline nitrogen can participate in condensation reactions with carbonyl compounds or engage in cyclization reactions to form various nitrogen-containing heterocycles, which are core structures in many biologically active molecules. nih.gov

Directed Ortho-Metalation: The amino group can direct metalating agents to the ortho positions on the aniline ring, enabling further substitution and the construction of highly functionalized aromatic systems.

Cross-Coupling Reactions: The aromatic amine can be converted into a diazonium salt, which is a versatile intermediate for introducing a variety of substituents onto the aromatic ring through Sandmeyer or similar cross-coupling reactions.

Role in Ligand Design for Organometallic Catalysis

The design of ligands is crucial for modulating the reactivity and selectivity of metal catalysts. rsc.org The structure of this compound makes it a candidate for a bidentate ligand, where both the aniline nitrogen and the secondary amine on the butyl chain can coordinate to a metal center.

Asymmetric Catalysis: The presence of a chiral center at the 1-position of the butyl group is particularly significant. Chiral ligands are essential for enantioselective catalysis, a key technology in modern synthetic chemistry for producing single-enantiomer drugs.

Chelation Effects: The formation of a chelate ring upon coordination to a metal center can enhance the stability and catalytic activity of the resulting organometallic complex. The size of the chelate ring, which would be determined by the conformation of the butyl chain, can influence the catalytic properties.

Steric and Electronic Tuning: The methyl group on the aniline ring provides steric bulk, which can be used to create a specific chiral pocket around the metal center, thereby influencing the stereochemical outcome of a catalyzed reaction. The electronic properties of the aniline ring can also be modified to tune the electron density at the metal center.

Research on similar bidentate N,N-ligands has shown their effectiveness in a variety of catalytic transformations, including hydrogenations, transfer hydrogenations, and C-C bond-forming reactions.

Integration into Polymeric Materials

Aniline and its derivatives are the monomers used to produce polyanilines, a class of conducting polymers with applications in sensors, antistatic coatings, and electronic devices. nih.govgoogle.com

Functional Polyanilines: The polymerization of aniline derivatives leads to functionalized polymers with tailored properties. nih.gov Incorporating this compound into a polyaniline backbone would introduce pendent aminobutyl groups. These groups could serve as sites for cross-linking, for grafting other polymer chains, or for chelating metal ions, leading to functional materials for catalysis or separation.

Solubility and Processability: The alkyl substituent (the butyl group) could improve the solubility of the resulting polymer in common organic solvents, which is often a challenge with the parent polyaniline. nih.gov Improved solubility facilitates the processing of the polymer into thin films and other forms for various applications. nih.gov

Chiral Polymers: The incorporation of a chiral monomer like this compound would result in a chiral polymer. Such polymers can be used as chiral stationary phases in chromatography for the separation of enantiomers or in asymmetric catalysis.

Amine-functional polymers, in general, are valuable in a range of applications due to their reactivity and ability to interact with other materials. polysciences.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.